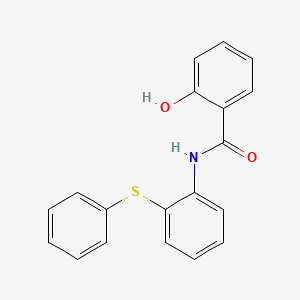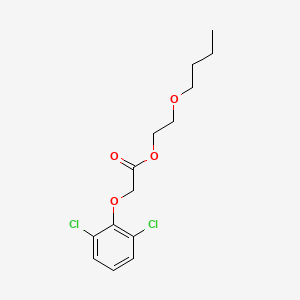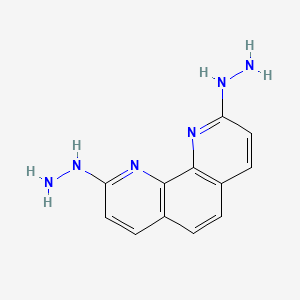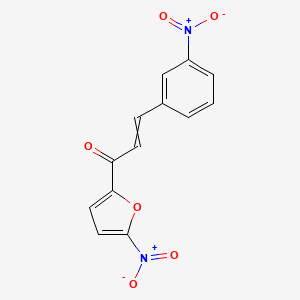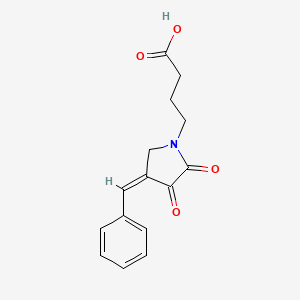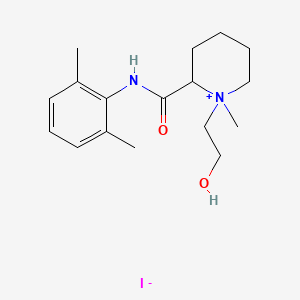
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The unique structure of this compound, featuring a piperidinium core with specific functional groups, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate, followed by the introduction of a hydroxyethyl group and subsequent methylation. The final step involves the addition of iodide to form the iodide salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halide salts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while substitution of the iodide ion with chloride yields the corresponding chloride salt.
科学研究应用
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as ionic liquids and polymers.
作用机制
The mechanism of action of piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
相似化合物的比较
Similar Compounds
Pyridinium Salts: These compounds share a similar structure with piperidinium salts but have a pyridine ring instead of a piperidine ring.
Quaternary Ammonium Salts: These compounds have a similar cationic structure but differ in the nature of the substituents attached to the nitrogen atom.
Uniqueness
Piperidinium, 2-(((2,6-dimethylphenyl)amino)carbonyl)-1-(2-hydroxyethyl)-1-methyl-, iodide, (±)- is unique due to its specific functional groups and the presence of the iodide ion. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
78289-20-0 |
|---|---|
分子式 |
C17H27IN2O2 |
分子量 |
418.3 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylpiperidin-1-ium-2-carboxamide;iodide |
InChI |
InChI=1S/C17H26N2O2.HI/c1-13-7-6-8-14(2)16(13)18-17(21)15-9-4-5-10-19(15,3)11-12-20;/h6-8,15,20H,4-5,9-12H2,1-3H3;1H |
InChI 键 |
NBXLEBLTPDQQJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)CCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)
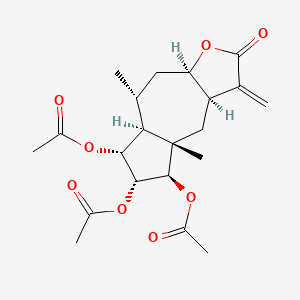
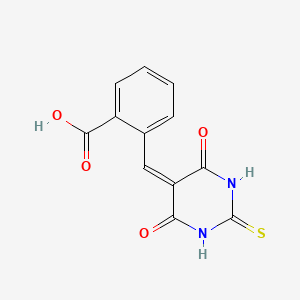
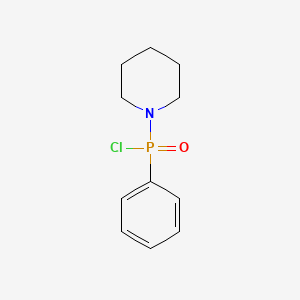

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
